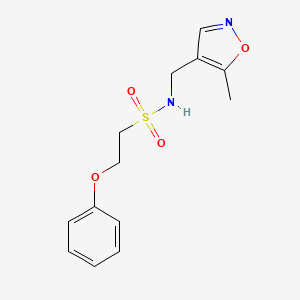
N-((5-methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((5-methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms, one of which is an oxygen atom and the other a nitrogen atom . The isoxazole ring in this compound is substituted with a methyl group at the 5-position .
Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the presence of the isoxazole ring and the sulfonamide group. Isoxazoles can undergo a variety of reactions, including nucleophilic substitutions and additions .
Applications De Recherche Scientifique
Biocatalysis in Drug Metabolism
N-((5-methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide is closely related to LY451395, a potent potentiator of AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptors. A study by Zmijewski et al. (2006) demonstrated the application of a microbial-based biocatalytic system to produce mammalian metabolites of LY451395 for structural characterization (Zmijewski et al., 2006).
Antibacterial and Antiviral Properties
Sulfonamide derivatives, like the one , have been studied for their antibacterial and antiviral activities. A study by Özdemir et al. (2009) synthesized sulfonamide derivatives and evaluated their antibacterial activities against various bacterial strains (Özdemir et al., 2009). Chen et al. (2010) developed sulfonamide derivatives with potential antiviral activities (Chen et al., 2010).
Environmental Degradation
The environmental degradation of sulfonamides, such as sulfamethoxazole, which shares a structural moiety with this compound, has been researched. Studies by Ricken et al. (2013) and Nödler et al. (2012) explored microbial strategies and pathways for the degradation of these compounds in the environment (Ricken et al., 2013), (Nödler et al., 2012).
Pharmacological Characterization
The pharmacological characterization of related compounds, particularly their impact on AMPA receptors, was explored by Ryder et al. (2006). This study provides insights into the biochemical pathways activated by these compounds (Ryder et al., 2006).
Orientations Futures
The isoxazole ring is a motif found in many biologically active compounds and drugs . Therefore, “N-((5-methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide” and related compounds could be of interest in the development of new pharmaceuticals. Further studies would be needed to explore this potential.
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various receptors, including the γ-aminobutyric acid a (gabaa) and serotonin (5ht) receptors .
Mode of Action
Based on the actions of structurally similar compounds, it may interact with its targets and modulate their activity . For instance, it could potentially alter the concentrations of neurotransmitters like serotonin, thereby influencing neuronal signaling .
Biochemical Pathways
It’s plausible that it could influence pathways involving neurotransmitters like gaba and serotonin, given the actions of similar compounds .
Result of Action
Based on the actions of structurally similar compounds, it could potentially influence neuronal signaling and neurotransmitter concentrations .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-((5-methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide .
Propriétés
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-11-12(9-14-19-11)10-15-20(16,17)8-7-18-13-5-3-2-4-6-13/h2-6,9,15H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMQRLVBMVLOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNS(=O)(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

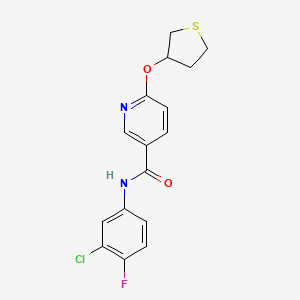
![1-{7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2970997.png)

![N-(3-chloro-2-methylphenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2971001.png)
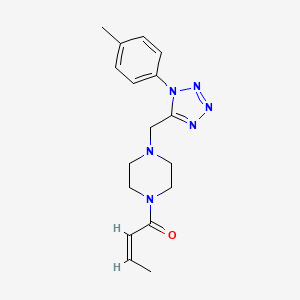
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2971004.png)
![N-[(3-Fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2971006.png)
![Ethyl 2-[1-(benzenesulfonyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2971009.png)
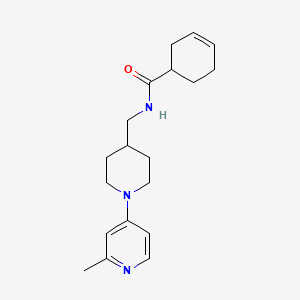
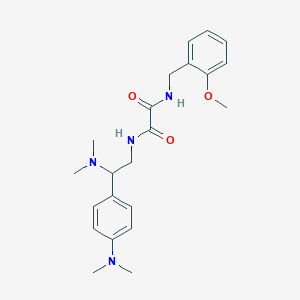
![2-Cyclopropyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2971013.png)
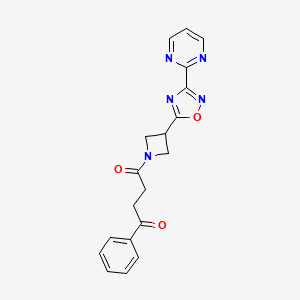

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)